molecular formula C9H19NO2 B14171522 (3R,4R,5S)-5-butylpiperidine-3,4-diol CAS No. 921203-05-6

(3R,4R,5S)-5-butylpiperidine-3,4-diol

Cat. No.: B14171522
CAS No.: 921203-05-6
M. Wt: 173.25 g/mol
InChI Key: DUADOHOSWZWUEZ-DJLDLDEBSA-N
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Description

(3R,4R,5S)-5-butylpiperidine-3,4-diol is a chiral compound belonging to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of two hydroxyl groups at the 3rd and 4th positions and a butyl group at the 5th position on the piperidine ring. The stereochemistry of the compound is specified by the (3R,4R,5S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5S)-5-butylpiperidine-3,4-diol can be achieved through several synthetic routes. One common method involves the stereoselective reduction of a suitable precursor, such as a piperidine derivative with protected hydroxyl groups. The reduction can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets industry standards. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5S)-5-butylpiperidine-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different derivatives using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.

    Substitution: TsCl, SOCl2, and other reagents under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(3R,4R,5S)-5-butylpiperidine-3,4-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3R,4R,5S)-5-butylpiperidine-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. The hydroxyl groups and the piperidine ring play a crucial role in its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: A similar compound with a different alkyl chain length and additional hydroxyl group.

    N-[(2R,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(3R,4R,5S,6R)-3-Acetamido-2-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide: A complex compound with multiple hydroxyl groups and acetamido functionalities.

Uniqueness

(3R,4R,5S)-5-butylpiperidine-3,4-diol is unique due to its specific stereochemistry and the presence of both hydroxyl and butyl groups on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

921203-05-6

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

(3R,4R,5S)-5-butylpiperidine-3,4-diol

InChI

InChI=1S/C9H19NO2/c1-2-3-4-7-5-10-6-8(11)9(7)12/h7-12H,2-6H2,1H3/t7-,8+,9+/m0/s1

InChI Key

DUADOHOSWZWUEZ-DJLDLDEBSA-N

Isomeric SMILES

CCCC[C@H]1CNC[C@H]([C@@H]1O)O

Canonical SMILES

CCCCC1CNCC(C1O)O

Origin of Product

United States

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